molecular formula C14H14N2O2 B6305753 Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate CAS No. 874879-89-7

Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate

Cat. No. B6305753
CAS RN: 874879-89-7
M. Wt: 242.27 g/mol
InChI Key: PWUVOOGPKKBSGL-UHFFFAOYSA-N
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Description

Indazoles are a class of nitrogen-containing heterocyclic compounds . The indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . Therefore, much attention has been paid to access diverse indazole derivatives .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. Strategies for the synthesis of 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazoles have a heterocyclic aromatic organic structure. They are part of the family of nitrogen-containing heterocycles .


Chemical Reactions Analysis

The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .

Scientific Research Applications

Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of novel compounds, such as benzoxazoles and benzothiazoles. Additionally, this compound has been used in the synthesis of bioactive compounds, such as antifungal agents, antibacterial agents, and anti-inflammatory agents. This compound has also been used in the synthesis of drug delivery systems and for the development of new materials for use in drug delivery.

Mechanism of Action

Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate is believed to act as an antioxidant and anti-inflammatory agent. It is thought to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress. Additionally, this compound has been shown to reduce the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, reduce oxidative stress, and reduce the activity of certain enzymes, such as COX-2 and iNOS. Additionally, this compound has been shown to reduce the expression of certain genes, such as those involved in inflammation and oxidative stress. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).

Advantages and Limitations for Lab Experiments

Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate has a number of advantages for use in lab experiments. It is easy to synthesize, has a low cost, and is relatively stable. Additionally, this compound is non-toxic and has been shown to have a variety of beneficial effects. However, there are some limitations to the use of this compound in lab experiments, such as its limited solubility in water and its potential to cause irritation to the skin, eyes, and respiratory system.

Future Directions

There are a number of potential future directions for the use of Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate. It could be used in the development of new materials for use in drug delivery, such as nanoparticles and liposomes. Additionally, this compound could be used in the synthesis of novel compounds, such as benzoxazoles and benzothiazoles. This compound could also be used in the development of new drugs, such as antifungal agents, antibacterial agents, and anti-inflammatory agents. Finally, this compound could be further studied for its potential use in the treatment of various diseases, such as cancer and cardiovascular diseases.

Synthesis Methods

Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate is synthesized through a two-step process. The first step involves the reaction of aniline with ethyl chloroformate to form an this compound intermediate. The second step involves the reaction of this intermediate with a base, such as sodium hydroxide, to form this compound. The entire process takes place in a single-pot reaction, which is advantageous as it reduces the amount of time and resources needed for the synthesis of this compound.

properties

IUPAC Name

ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)13-11-8-7-9-5-3-4-6-10(9)12(11)15-16-13/h3-6H,2,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUVOOGPKKBSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCC3=CC=CC=C3C2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517305
Record name Ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29984-86-9
Record name Ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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